4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
Description
This compound, also referred to as HTS 01037 (IUPAC name: (E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid), is a synthetic organic molecule with a conjugated α,β-unsaturated carbonyl system and a bithiophene backbone . Its structure includes:
- A methoxycarbonyl group at position 2 of the central thiophene ring.
- A thiophen-2-yl substituent at position 5 of the same ring.
- An α,β-unsaturated oxobut-2-enoic acid moiety linked via an amide bond.
Its structural complexity allows for π-π stacking and hydrogen-bonding interactions, critical for target binding.
Properties
IUPAC Name |
4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJODSFZNKNHKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384604 | |
| Record name | 4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682741-29-3 | |
| Record name | 4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Core Formation
The central thiophene ring is synthesized via Hinsberg thiophene synthesis or cyclization of diones with Lawesson’s reagent . A representative approach involves:
Intermediate : 2-Methoxycarbonyl-5-thiophen-2-ylthiophene-3-carboxylic acid is reduced to the corresponding amine using Curtius rearrangement or Hofmann degradation.
Preparation of 4-Oxobut-2-enoic Acid Derivatives
The α,β-unsaturated side chain is synthesized via Knoevenagel condensation or Michael addition :
Knoevenagel Condensation
Malonic acid and glyoxal derivatives react under acidic conditions:
- Conditions : Piperidine (catalyst), acetic acid, 60°C, 4 hr.
- Product : (E)-4-oxobut-2-enoic acid (confirmed by $$ ^1H $$-NMR: δ 6.28 ppm, d, J=15.6 Hz; δ 7.92 ppm, d, J=15.6 Hz).
Coupling of Thiophene Amine and Enoic Acid
Condensation Reaction
The amine and α,β-unsaturated carbonyl undergo nucleophilic addition-elimination:
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDCl, HOBt | DMF | 25°C | 12 hr | 65% |
| DCC, DMAP | CH₂Cl₂ | 0°C → 25°C | 24 hr | 72% |
Characterization :
Alternative Route: One-Pot Synthesis
A streamlined method combines thiophene amine synthesis and enoic acid coupling in a single vessel:
- Step 1 : 3-Amino-thiophene formation (as in Section 2.1).
- Step 2 : In situ reaction with maleic anhydride, triethylamine, THF (0°C → reflux, 8 hr).
- Yield : 58% (over two steps).
Optimization and Challenges
- Stereoselectivity : The (E)-configuration is favored using bulky bases (e.g., DBU) or high-temperature conditions.
- Purification : Silica gel chromatography (eluent: EtOAc/hexane, 3:7) resolves geometric isomers.
- Scalability : Pilot-scale reactions (1 mol) show 10–15% yield reduction due to byproduct formation.
Industrial-Scale Considerations
- Cost-Efficiency : Thiophen-2-ylboronic acid accounts for 40% of raw material costs; substituting with thiophen-2-ylzinc reagents reduces expenses.
- Green Chemistry : Solvent recycling (toluene, DMF) lowers environmental impact.
Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 198–200°C | DSC |
| Purity | >98% | HPLC (C18, 0.1% TFA/MeCN) |
| Solubility | 12 mg/mL in DMSO | Gravimetric |
Chemical Reactions Analysis
Amide Bond Formation
The core amide linkage in HTS01037 is synthesized via carbodiimide-mediated coupling, a method validated for structurally related compounds. A representative protocol involves:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP)
-
Conditions : Dichloromethane solvent, room temperature (20°C), 1-hour reaction time .
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Amidation | Maleic acid monomethyl ester + Thiophene-amine derivative | EDC/DMAP, CH₂Cl₂, 1h | 26% | Requires purification via silica gel chromatography . |
Thiophene Ring Functionalization
The thiophen-2-yl substituent is likely introduced via Suzuki-Miyaura cross-coupling , a method exemplified in patent US20050038068A1 for analogous thiophene derivatives . Typical conditions include:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or NaOAc
-
Solvent : Dioxane/H₂O or THF
-
Temperature : 80–100°C.
Ester Hydrolysis
The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid:
Keto-Enol Tautomerism
The α,β-unsaturated carbonyl system exhibits keto-enol tautomerism, influencing reactivity:
-
Equilibrium : Favors the keto form in polar protic solvents (e.g., H₂O) .
-
Stabilization : Enol form stabilized by intramolecular hydrogen bonding with the amide group.
Michael Addition
The α,β-unsaturated carbonyl moiety participates in Michael additions :
-
Nucleophiles : Amines, thiols, or stabilized enolates.
-
Conditions : Mildly basic (pH 8–9), room temperature.
| Nucleophile | Product | Selectivity |
|---|---|---|
| Primary Amines | β-Amino carbonyl adducts | High regioselectivity for β-position . |
| Thiophenol | Thioether derivatives | Conjugate addition favored over ester hydrolysis . |
Cyclization Reactions
Under dehydrating conditions (e.g., P₂O₅ or H₂SO₄), the compound may undergo cyclization to form a γ-lactam or thiophene-fused heterocycle .
Interaction with Biological Targets
While not a classical chemical reaction, HTS01037’s binding to fatty acid-binding proteins (FABPs) involves competitive inhibition :
-
Mechanism : Displaces endogenous fatty acids via hydrophobic interactions with the thiophene rings and hydrogen bonding with the carboxylate group.
| Target Protein | Interaction Type | Biological Consequence |
|---|---|---|
| A-FABP/aP2 | Competitive inhibition | Reduced lipolysis in adipocytes . |
| Macrophages | Anti-inflammatory | Decreased LPS-induced TNF-α production . |
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light induces cleavage of the α,β-unsaturated carbonyl system.
-
Oxidative Stability : Susceptible to peroxidation at the double bond, mitigated by antioxidants (e.g., BHT).
Comparative Reactivity with Structural Analogs
The table below contrasts HTS01037’s reactivity with related compounds :
| Compound | Key Functional Groups | Dominant Reactivity |
|---|---|---|
| HTS01037 | α,β-unsaturated carbonyl, methoxycarbonyl, amide | Michael addition, ester hydrolysis |
| 5-Ethylthiophene | Thiophene ring | Electrophilic aromatic substitution |
| 3-Methoxycarbonylthiophene | Methoxycarbonyl | Nucleophilic acyl substitution |
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the thiophene rings or modifications to the α,β-unsaturated acid moiety. Key examples include:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Observations :
Substituent Impact on Bioactivity: The methoxycarbonyl and thiophen-2-yl groups in HTS 01037 enhance target specificity for FABPs compared to simpler analogs like 4-(5-ethylthiophen-2-yl)-4-oxobut-2-enoic acid, which lacks these motifs .
Biological Activity
The compound 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid , also known as HTS01037, is a synthetic organic molecule with significant biological activity, particularly as an inhibitor of fatty acid binding proteins (FABPs). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₁N₁O₅S₂ |
| Molecular Weight | 337.37 g/mol |
| CAS Registry No. | 682741-29-3 |
Structural Information
The compound features a unique structure characterized by a combination of thiophene rings and an oxobutenoic acid moiety, which contribute to its interaction with biological targets.
HTS01037 acts primarily as an inhibitor of FABPs, which play critical roles in lipid metabolism and cellular signaling. By interfering with the protein-protein interactions mediated by FABPs, particularly the adipocyte FABP, this compound can modulate metabolic processes in fat cells and influence inflammatory responses in macrophages .
In Vitro Studies
In vitro studies have demonstrated that HTS01037 effectively inhibits the binding of fatty acids to FABPs, leading to altered lipid metabolism. This inhibition can have downstream effects on various signaling pathways involved in inflammation and metabolic regulation.
Case Studies
- Lipid Metabolism : A study indicated that HTS01037 significantly reduced lipid accumulation in adipocytes, suggesting its potential use in managing obesity-related disorders .
- Inflammation : Research involving macrophages showed that treatment with HTS01037 led to decreased inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent .
Biological Activity Summary
Q & A
Basic: What synthetic methodologies are established for preparing this compound, and what are their key mechanistic steps?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation and Michael-type addition . Friedel-Crafts acylation using maleic anhydride generates (E)-4-aryl-4-oxo-2-butenoic acid intermediates, followed by a Michael addition with thioglycolic acid to introduce the sulfanyl-carboxymethyl moiety . For advanced routes, Petasis multicomponent reactions are employed, utilizing reagents like glycerol derivatives, boronic acids, and thiophene precursors under HFIP solvent with molecular sieves, achieving yields up to 62% after chromatographic purification . Key steps include optimizing reaction time (e.g., 40 minutes for Petasis) and solvent polarity to stabilize intermediates.
Advanced: How can researchers address racemic mixture formation during synthesis?
Answer:
The Michael addition step often yields R/S enantiomer mixtures due to the planar sp² hybridized α-carbon in the enoic acid moiety . To resolve this:
- Chiral chromatography (e.g., using cellulose-based CSPs) can separate enantiomers.
- Asymmetric catalysis : Introduce chiral ligands (e.g., BINOL derivatives) during the Michael addition to favor one enantiomer.
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and selectively crystallize .
Basic: What spectroscopic techniques validate the compound’s structural integrity?
Answer:
- 1H/13C NMR : Use high-field NMR (700 MHz) in DMSO-d6 to resolve coupling patterns (e.g., vinyl protons at δ 6.5–7.5 ppm, thiophene aromatic signals) and confirm regiochemistry .
- HRMS-ESI : Verify molecular weight with precision (e.g., observed m/z 385.1580 vs. calculated 385.1580) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amino groups (N-H at ~3300 cm⁻¹) .
Advanced: How to reconcile contradictory catalytic efficacy data across studies?
Answer:
Discrepancies often arise from:
- Reaction conditions : Compare solvent polarity (e.g., HFIP vs. THF), catalyst loading (e.g., Pd vs. Cu systems), and temperature.
- Purity : Confirm via HPLC (≥95% purity) to rule out side products (e.g., unreacted thiophene precursors) .
- Substituent effects : Test derivatives with electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to modulate electronic properties .
Advanced: What strategies optimize yield in Michael addition steps?
Answer:
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate enolate formation .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Temperature control : Maintain 0–5°C to suppress side reactions (e.g., over-acylation) .
Advanced: How do thiophene electronic properties influence reactivity?
Answer:
The electron-rich thiophene rings participate in π-conjugation, enhancing electrophilic substitution at the 5-position. Substituents like methoxycarbonyl withdraw electrons, directing nucleophilic attack to the α,β-unsaturated carbonyl moiety. Computational studies (DFT) can map frontier molecular orbitals to predict sites for functionalization .
Basic: What are the compound’s key functional groups and their roles?
Answer:
- Methoxycarbonyl group : Stabilizes intermediates via resonance and directs regioselectivity in Friedel-Crafts reactions .
- α,β-Unsaturated carbonyl : Acts as a Michael acceptor for nucleophilic additions .
- Thiophene rings : Enhance π-stacking in solid-state applications (e.g., organic semiconductors) .
Advanced: How to analyze byproducts in Petasis reactions?
Answer:
- LC-MS/MS : Detect low-abundance byproducts (e.g., unreacted boronic acids).
- Mechanistic probes : Introduce isotopic labeling (e.g., ¹³C in glycerol derivatives) to trace reaction pathways .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify bottlenecks (e.g., slow imine formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
